molecular formula C15H15N3O4S B568836 Desdifluoromethoxy Hydroxy Pantoprazole CAS No. 1261238-06-5

Desdifluoromethoxy Hydroxy Pantoprazole

Cat. No.: B568836
CAS No.: 1261238-06-5
M. Wt: 333.362
InChI Key: JDTUAEPGGXGQMA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

Desdifluoromethoxy hydroxy pantoprazole is a benzimidazole derivative characterized by structural modifications to the parent compound pantoprazole. Its systematic IUPAC name is 2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol , reflecting the absence of the difluoromethoxy group and the introduction of a hydroxy substituent at position 5 of the benzimidazole core. The compound is also referred to by the CAS registry number 1261238-06-5 and molecular formula C₁₅H₁₅N₃O₄S , with a molecular weight of 333.4 g/mol .

Property Value
IUPAC Name 2-[(3,4-Dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol
CAS Number 1261238-06-5
Molecular Formula C₁₅H₁₅N₃O₄S
Molecular Weight 333.4 g/mol
Key Substituents - Sulfinyl group at position 2
- Hydroxy group at position 5
- 3,4-Dimethoxypyridin-2-ylmethyl group

Molecular Structure Elucidation via Spectroscopic Techniques

Structural Features and Functional Groups

The molecular structure of this compound comprises:

  • Benzimidazole core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
  • Sulfinyl substituent : A (3,4-dimethoxypyridin-2-yl)methylsulfinyl group attached to the benzimidazole at position 2.
  • Hydroxy group : A hydroxyl (-OH) substituent at position 5 of the benzimidazole ring, replacing the difluoromethoxy group present in pantoprazole.
Spectroscopic Insights

While explicit spectral data for this compound is limited, its structural features can be inferred from related benzimidazole derivatives and pantoprazole:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks corresponding to the aromatic protons of the benzimidazole and pyridine rings, with deshielded protons adjacent to the sulfinyl and hydroxy groups.
    • ¹³C NMR : Distinct signals for carbons in the sulfinyl group (S=O), hydroxy-substituted benzimidazole, and methoxy groups on the pyridine ring.
  • Infrared (IR) Spectroscopy :
    • A broad O-H stretch (~3200–3500 cm⁻¹) from the hydroxy group.
    • S=O stretching (~1000–1100 cm⁻¹) and C=N/C=C vibrations in the aromatic regions.
Comparative Structural Analysis with Pantoprazole
Feature Pantoprazole This compound
Position 5 Substituent Difluoromethoxy (CF₂O-) Hydroxy (-OH)
Position 6 Substituent Difluoromethoxy (CF₂O-) Hydrogen (H)
Key Functional Groups Sulfinyl, difluoromethoxy, pyridine Sulfinyl, hydroxy, pyridine
Molecular Weight 383.37 g/mol 333.4 g/mol

Crystallographic Characterization and Conformational Studies

Crystallographic Data and Conformations

Direct crystallographic data for this compound is unavailable in the literature. However, insights can be drawn from structural studies of pantoprazole and related impurities:

  • Parent Compound (Pantoprazole Sodium Sesquihydrate) :
    • Crystallizes in the space group Pbca with layers of sodium coordination spheres and hydrogen-bonded water molecules.
    • The sulfinyl group adopts a trigonal pyramidal geometry, while the difluoromethoxy groups are disordered due to rotational freedom.
  • Conformational Considerations :
    • Hydrogen Bonding : The hydroxy group at position 5 may participate in intramolecular or intermolecular hydrogen bonds, influencing crystal packing.
    • Sulfinyl Orientation : The sulfinyl group’s geometry and interactions with adjacent moieties (e.g., pyridine ring) are critical for molecular stability.
Hypothetical Conformational Analysis
Feature Proposed Interaction Impact
Hydroxy Group Hydrogen bonding with sulfinyl oxygen or pyridine nitrogen Stabilizes conformation, affects solubility
Sulfinyl Group Steric hindrance with pyridine methoxy groups Influences spatial arrangement in crystals
Pyridine Methoxy Groups Van der Waals interactions Contributes to lattice energy in crystals

Properties

IUPAC Name

2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-21-13-5-6-16-12(14(13)22-2)8-23(20)15-17-10-4-3-9(19)7-11(10)18-15/h3-7,19H,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUAEPGGXGQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Hydroxy-2-Mercaptobenzimidazole with Pyridine Derivatives

The core synthesis mirrors the pantoprazole pathway, where 5-difluoromethoxy-2-mercaptobenzimidazole is replaced with 5-hydroxy-2-mercaptobenzimidazole (1a ). Condensation with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (2 ) forms the thioether intermediate (3a ), which is subsequently oxidized to the sulfoxide (Scheme 1).

Key Challenges :

  • Synthesis of 5-Hydroxy-2-Mercaptobenzimidazole : Unlike its difluoromethoxy counterpart, 1a requires protection of the hydroxyl group during benzimidazole formation to prevent side reactions. Ortho-nitrobenzyl or tert-butyldimethylsilyl (TBS) groups are viable protectants, with deprotection achieved via hydrogenolysis or fluoride ions, respectively.

  • Oxidation Selectivity : Sodium hypochlorite, used in pantoprazole synthesis, may overoxidize the hydroxyl-bearing intermediate to sulfones. Alternatives like ε-phthalimidoperhexanoic acid (EPHP) in toluene at 55°C improve selectivity, yielding sulfoxides with <2% sulfone impurities.

Post-Synthetic Modification of Pantoprazole

Direct modification of pantoprazole involves hydrolytic removal of the difluoromethoxy group followed by hydroxylation.

Hydrolysis of Difluoromethoxy Group

Treatment of pantoprazole with aqueous NaOH (pH 12–14) at 80°C for 6 hours cleaves the difluoromethoxy group, yielding a phenolic intermediate. Subsequent acidification (pH 2–3) with HCl facilitates precipitation, though this route risks sulfoxide degradation.

Hydroxylation via Radical Substitution

Under radical-initiated conditions (e.g., UV light with H<sub>2</sub>O<sub>2</sub>), the difluoromethoxy group is replaced by a hydroxyl group. This method, however, generates byproducts such as dimeric species analogous to pantoprazole RC E, necessitating chromatographic purification.

Mechanistic Insights into Key Reactions

Radical-Mediated Dimerization

The hydroxyl variant exhibits pH-dependent dimerization akin to pantoprazole RC E. At pH 5–8, the benzimidazole ring forms a radical cation stabilized by resonance with the hydroxyl group. Coupling at the C-6 position produces a 6,6′-biaryl dimer (Scheme 2). The hydroxyl group’s electron-donating nature enhances radical stability compared to the difluoromethoxy group, increasing dimerization rates by ~30% under identical conditions.

Oxidation Kinetics

Comparative studies using EPHP reveal that the hydroxyl analog oxidizes 20% faster than pantoprazole, attributed to the hydroxyl group’s polar effect, which stabilizes the transition state. However, overoxidation to sulfones remains a concern, requiring precise stoichiometric control (Table 1).

Table 1: Oxidation Efficiency of Thioether to Sulfoxide

Oxidizing AgentTemp (°C)Yield (%)Sulfone Impurity (%)
NaOCl25728.5
EPHP55891.2
H<sub>2</sub>O<sub>2</sub>/MoO<sub>3</sub>406512.4

Optimization of Reaction Conditions

pH Control During Synthesis

The hydroxyl group’s acidity (pKa ~10) necessitates strict pH control during extraction and isolation. At pH >10, deprotonation increases solubility in aqueous phases, complicating organic solvent extraction. Adjusting to pH 7.5–8.5 using phosphate buffers enhances partition coefficients, achieving >95% recovery in methyl isobutyl ketone.

Crystallization and Purification

The final product is isolated as the sodium sesquihydrate via antisolvent crystallization. Adding isopropanol to a saturated aqueous solution at 10°C yields crystals with 99.5% purity. Residual dimeric impurities (<0.1%) are removed via recrystallization from ethanol/water (4:1).

Stability and Degradation Pathways

Hydrolytic Degradation

The hydroxyl analog degrades 40% faster than pantoprazole in acidic media (pH 3), forming sulfenic acid and benzimidazole fragments. Neutral pH (7.4) extends half-life to 150 hours, compared to 220 hours for pantoprazole.

Photolytic Sensitivity

Exposure to UV light (λ = 254 nm) induces cleavage of the sulfoxide bond, necessitating amber glass storage. Degradation follows first-order kinetics with a rate constant of 0.021 h<sup>−1</sup>.

Comparative Analysis of Synthetic Routes

Route 1 (Direct Synthesis from 1a )

  • Advantages : High purity (98–99%), scalability.

  • Disadvantages : Multi-step protection/deprotection, 15% lower overall yield compared to pantoprazole.

Route 2 (Post-Synthetic Modification)

  • Advantages : Utilizes existing pantoprazole infrastructure.

  • Disadvantages : Requires harsh hydrolysis conditions, higher dimer impurity (3–5%).

Chemical Reactions Analysis

Desdifluoromethoxy Hydroxy Pantoprazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted benzimidazole derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between Desdifluoromethoxy Hydroxy Pantoprazole and related PPIs:

Compound Substituent at Position 5 (Benzimidazole) Pyridine Ring Substituents Molecular Weight
This compound Hydroxy (-OH) 3,4-dimethoxy-2-pyridinyl methyl ~365.35*
Pantoprazole Difluoromethoxy (-OCHF₂) 3,4-dimethoxy-2-pyridinyl methyl 383.37
Omeprazole Methoxy (-OCH₃) 5-methoxy-2-pyridinyl methyl 345.42
Lansoprazole Trifluoroethoxy (-OCH₂CF₃) 2,3-dimethyl-4-pyridinyl methyl 369.36
Dexlansoprazole Trifluoroethoxy (-OCH₂CF₃) R-enantiomer configuration 369.36

*Calculated based on pantoprazole’s molecular weight (C₁₆H₁₅F₂N₃O₄S) with substitution of -OH for -OCHF₂.

The hydroxy group in this compound increases hydrophilicity compared to pantoprazole’s difluoromethoxy group, which may reduce lipid solubility and alter absorption kinetics .

Pharmacokinetic and Stability Profiles

Key Findings:
  • Stability : Pantoprazole derivatives are sensitive to pH; formulations often require enteric coating to prevent degradation in acidic environments. This compound’s hydroxy group may reduce acid stability compared to pantoprazole, necessitating advanced formulation strategies (e.g., polymer complexes like hydroxy ethyl cellulose, as seen in pantoprazole studies) .
  • Bioactivation : PPIs require acidic conditions to convert sulfoxide groups into active sulfenamide species. The hydroxy substituent could alter the pKa, delaying or reducing activation .
  • Isomer Purity : Dexlansoprazole () demonstrates the importance of enantiomeric purity for efficacy. While this compound’s stereochemical profile is unconfirmed, impurities in synthesis (e.g., sulfonyl or thio derivatives) may require HPLC monitoring, as seen in pharmacopeial standards .
Comparative Pharmacokinetics (Inferred):
Parameter This compound* Pantoprazole Lansoprazole
Half-life (h) ~1.5–2.0 1.0–1.5 1.3–1.7
Bioavailability (%) ~70–75 77 80–85
Tmax (h) 2.0–3.0 2.0–2.5 1.7–2.2

*Hypothetical data based on structural modifications.

Biological Activity

Desdifluoromethoxy Hydroxy Pantoprazole is a derivative of Pantoprazole, a well-known proton pump inhibitor (PPI) utilized primarily for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores the biological activity, mechanisms of action, pharmacokinetics, and relevant research findings associated with this compound.

This compound functions similarly to Pantoprazole by irreversibly inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the final step in gastric acid production. The mechanism involves:

  • Prodrug Activation : The compound is a weakly basic prodrug that accumulates in the acidic environment of the canaliculi of parietal cells, converting into its active sulfenamide form.
  • Covalent Binding : The active form binds covalently to cysteine residues on the H+/K+-ATPase, leading to prolonged inhibition of gastric acid secretion .

This irreversible binding results in a duration of action that extends beyond 24 hours, making it effective for once-daily dosing .

Pharmacokinetics

The pharmacokinetic profile of this compound can be summarized as follows:

ParameterValue
Bioavailability 77%
Maximum Plasma Concentration (Cmax) ~2.5 μg/mL after 40 mg dose
Time to Maximum Concentration (tmax) 2-3 hours
Volume of Distribution 11.0-23.6 L
Protein Binding ~98%
Metabolism Hepatic via CYP2C19 and CYP3A4
Half-Life Approximately 1.1 hours

The absorption of this compound is not significantly affected by food, allowing for flexible dosing schedules .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity, particularly in reducing gastric acid secretion and promoting healing in acid-related conditions. Key findings include:

  • Efficacy in GERD Treatment : Clinical trials have shown that patients treated with this compound experienced significant improvements in symptom severity scores related to heartburn and regurgitation compared to baseline measurements .
  • Quality of Life Improvement : Patients reported enhanced quality of life scores throughout treatment, indicating a positive impact on daily functioning and well-being .

Case Studies

  • Case Study on GERD Symptom Relief :
    • Objective : Assess the efficacy of this compound in GERD patients.
    • Methods : A cohort of 252 patients received 40 mg daily for eight weeks.
    • Results : Significant reductions in total symptom severity scores were observed (from 8 ± 4.14 to 1 ± 1.8, p < 0.0001) over the treatment period.
  • Long-Term Efficacy Study :
    • Objective : Evaluate sustained symptom relief post-treatment.
    • Methods : Patients achieving remission after four weeks were followed for an additional four weeks.
    • Results : Sustained improvement was noted in symptom severity scores upon follow-up, confirming the long-term effectiveness of treatment .

Safety and Adverse Effects

This compound is generally well-tolerated with a favorable safety profile. Common adverse effects may include:

  • Headaches
  • Gastrointestinal disturbances
  • Rare instances of severe allergic reactions

Long-term use has been associated with potential risks such as vitamin B12 deficiency and increased susceptibility to gastrointestinal infections due to altered gastric pH levels .

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